molecular formula C14H21N3O B2683230 N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide CAS No. 858262-64-3

N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide

Cat. No.: B2683230
CAS No.: 858262-64-3
M. Wt: 247.342
InChI Key: DOVYRZFUCYXRGK-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide is an organic compound that features both an aromatic amine and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide typically involves the reaction of 3-aminophenylpropanoic acid with piperidine under amide formation conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The aromatic amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Nitroso or nitro derivatives of the aromatic amine.

    Reduction: The corresponding amine from the reduction of the amide group.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The aromatic amine group can form hydrogen bonds with target proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-aminophenyl)-3-(morpholin-1-yl)propanamide: Similar structure but with a morpholine ring instead of a piperidine ring.

    N-(3-aminophenyl)-3-(pyrrolidin-1-yl)propanamide: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide is unique due to the presence of both an aromatic amine and a piperidine ring, which confer specific chemical and biological properties. The piperidine ring enhances the compound’s binding affinity to target proteins, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

N-(3-aminophenyl)-3-piperidin-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c15-12-5-4-6-13(11-12)16-14(18)7-10-17-8-2-1-3-9-17/h4-6,11H,1-3,7-10,15H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVYRZFUCYXRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=O)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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